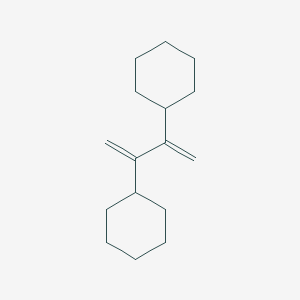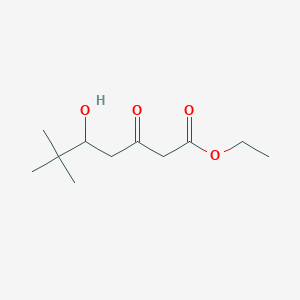![molecular formula C15H25NO B14329506 5-[2-(Dipropylamino)ethyl]-2-methylphenol CAS No. 103836-84-6](/img/structure/B14329506.png)
5-[2-(Dipropylamino)ethyl]-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Dipropylamino)ethyl]-2-methylphenol: is an organic compound with a complex structure that includes a phenol group, a dipropylamino group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(Dipropylamino)ethyl]-2-methylphenol typically involves multiple steps, starting from basic organic compounds. One common method involves the alkylation of 2-methylphenol with 2-(dipropylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 5-[2-(Dipropylamino)ethyl]-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
Chemistry: In chemistry, 5-[2-(Dipropylamino)ethyl]-2-methylphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: The compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug development and other biomedical applications.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act on specific receptors or enzymes, providing a basis for the development of new medications.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-[2-(Dipropylamino)ethyl]-2-methylphenol involves its interaction with specific molecular targets. The dipropylamino group can interact with receptors or enzymes, modulating their activity. The phenol group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Diisopropylamino)ethyl methacrylate: This compound shares a similar aminoethyl group but differs in its overall structure and applications.
Ropinirole hydrochloride: This compound has a similar dipropylamino group and is used as a dopamine receptor agonist in the treatment of Parkinson’s disease.
Uniqueness: 5-[2-(Dipropylamino)ethyl]-2-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
103836-84-6 |
|---|---|
Molecular Formula |
C15H25NO |
Molecular Weight |
235.36 g/mol |
IUPAC Name |
5-[2-(dipropylamino)ethyl]-2-methylphenol |
InChI |
InChI=1S/C15H25NO/c1-4-9-16(10-5-2)11-8-14-7-6-13(3)15(17)12-14/h6-7,12,17H,4-5,8-11H2,1-3H3 |
InChI Key |
GGSWFNYJXYRVFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1=CC(=C(C=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




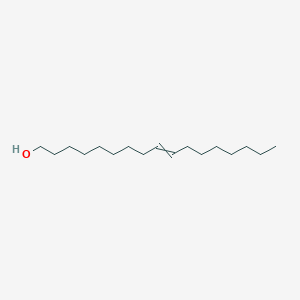
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
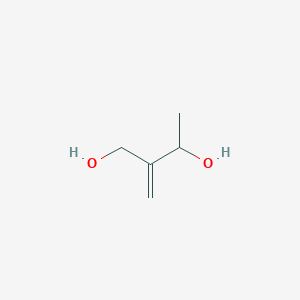
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)


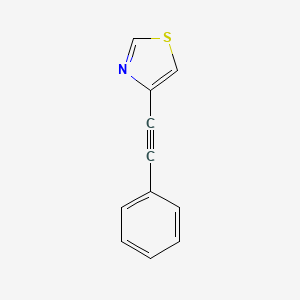
![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)
![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)
